5-(benzylthio)-6-fluoro-1H-indazole
Overview
Description
5-(benzylthio)-6-fluoro-1H-indazole is an organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of a benzylthio group and a fluorine atom in the structure of this compound enhances its chemical reactivity and potential biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3-benzodioxole derivatives, have been found to act as potent auxin receptor agonists . Auxin receptors play a crucial role in plant growth and development, particularly in root growth promotion .
Mode of Action
For instance, 1,3-Benzodioxole derivatives interact with auxin receptors to enhance root-related signaling responses .
Biochemical Pathways
For example, 1,3-Benzodioxole derivatives have been shown to enhance root-related signaling responses in plants .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as 5-fluorouracil polymeric complex, have been investigated . These studies suggest that the incorporation of a compound into a polymeric complex can change its pharmacokinetics and biodistribution profile .
Result of Action
For example, 1,3-Benzodioxole derivatives have been shown to have a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa .
Action Environment
For instance, the efficacy of 5-Fluorouracil polymeric complex was found to be influenced by the expression of certain enzymes and the presence of specific cellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylthio)-6-fluoro-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Benzylthio Group: The benzylthio group can be introduced through nucleophilic substitution reactions using benzylthiol and appropriate leaving groups such as halides or tosylates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(benzylthio)-6-fluoro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as iron powder or tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, tin(II) chloride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted indazole derivatives.
Scientific Research Applications
5-(benzylthio)-6-fluoro-1H-indazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
5-(benzylthio)-1H-tetrazole: Used as an activator in the synthesis of oligonucleotides.
5-(ethylthio)-1H-tetrazole: Similar to 5-(benzylthio)-1H-tetrazole but with an ethylthio group instead of a benzylthio group.
4,5-dicyanoimidazole: Used in various chemical synthesis applications.
Uniqueness
5-(benzylthio)-6-fluoro-1H-indazole is unique due to the presence of both a benzylthio group and a fluorine atom, which can enhance its chemical reactivity and potential biological activities compared to similar compounds. The combination of these functional groups can result in unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
5-benzylsulfanyl-6-fluoro-1H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2S/c15-12-7-13-11(8-16-17-13)6-14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQNLMVZPJQGFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C3C(=C2)C=NN3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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